1,3-Dibromo-5-chloro-2-iodobenzene
Description
1,3-Dibromo-5-chloro-2-iodobenzene (C₆H₂Br₂ClI) is a polyhalogenated aromatic compound with a molecular weight of 396.244 g/mol . It features bromine, chlorine, and iodine substituents at positions 1, 3, 5, and 2 of the benzene ring, respectively. Its CAS number is 81067-46-1, and it is identified by ChemSpider ID 23954875 . The compound is used in synthetic organic chemistry as a precursor for complex molecules, including hexabenzocoronene derivatives . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
1,3-dibromo-5-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVPWFNVEFAMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659333 | |
| Record name | 1,3-Dibromo-5-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-46-1 | |
| Record name | 1,3-Dibromo-5-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-chloro-2-iodobenzene can be synthesized through the halogenation of benzene derivatives. One common method involves the sequential bromination, chlorination, and iodination of benzene. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-chloro-2-iodobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Scientific Research Applications
1,3-Dibromo-5-chloro-2-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-chloro-2-iodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activities .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1,3-Dibromo-5-chloro-2-iodobenzene with halogenated analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₆H₂Br₂ClI | 396.24 | 81067-46-1 | Br (1,3), Cl (5), I (2) |
| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | C₆H₂BrClFI | 355.24 | 1000577-66-1 | Br (1), Cl (3), F (5), I (2) |
| 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | C₆H₂BrClFI | 355.24 | 56141-12-9 | Br (5), Cl (1), F (3), I (2) |
| 1-Chloro-2,3,4-trifluoro-5-iodobenzene | C₆HClF₃I | 292.42 | 2374235-89-7 | Cl (1), F (2,3,4), I (5) |
Key Observations :
- Halogen Diversity : The target compound contains three halogens (Br, Cl, I), while others incorporate fluorine. Fluorine’s electronegativity increases polarity and alters reactivity compared to bromine or chlorine .
- Steric Effects : Bulkier halogens like iodine (van der Waals radius: 198 pm) at position 2 may hinder electrophilic substitution reactions compared to fluorine (147 pm) .
Physicochemical Properties
| Property | This compound | 1-Bromo-3-chloro-5-fluoro-2-iodobenzene |
|---|---|---|
| Boiling Point (°C) | Not reported | Not reported |
| Melting Point (°C) | Not reported | Not reported |
| Solubility | Likely low in water, high in DCM | Similar to target compound |
| Stability | Stable under inert conditions | Fluorine may enhance thermal stability |
Notes:
Biological Activity
Overview
1,3-Dibromo-5-chloro-2-iodobenzene (DBCI) is a halogenated aromatic compound with the molecular formula CHBrClI. This compound is characterized by the presence of multiple halogens, which significantly influence its chemical reactivity and biological activity. Research into DBCI has revealed its potential applications in various fields, particularly in medicinal chemistry and materials science.
DBCI is synthesized through halogenation reactions involving benzene derivatives. Its unique structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, which are essential for its biological interactions .
The biological activity of DBCI is largely attributed to its ability to form halogen bonds with biological macromolecules. These interactions can modulate the reactivity of the compound and influence its behavior in biological systems. The halogen substituents can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets .
Antifungal Activity
Recent studies have highlighted the antifungal properties of DBCI and its derivatives. For instance, compounds similar to DBCI have shown potent antifungal activity against various strains, including Candida and Aspergillus species. Research indicates that certain dibromophenyl derivatives exhibit low minimum inhibitory concentrations (MICs), demonstrating their efficacy as antifungal agents .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Candida albicans | 0.06 | >1000 |
| 5-Bromo-1,3-dichloro-2-iodobenzene | Aspergillus fumigatus | 0.03 | >1000 |
| 3,5-Dibromophenyl derivative | Candida neoformans | 0.25 | >266.6 |
Cytotoxicity Studies
In addition to antifungal activity, DBCI has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary findings suggest that DBCI exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity of DBCI on Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical cancer) | 15 | Selective cytotoxicity |
| MCF-7 (breast cancer) | 20 | Moderate activity |
| A549 (lung cancer) | 30 | Less effective |
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of DBCI against Candida neoformans demonstrated that the compound significantly improved survival rates in infected mice compared to untreated controls. The study highlighted DBCI's ability to inhibit fungal growth effectively at low concentrations .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of DBCI derivatives showed promising results in inhibiting cell proliferation in breast and cervical cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
